
1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine
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Overview
Description
1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine is a chemical compound with the molecular formula C6H7Cl2NS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine typically involves the reaction of 2,5-dichlorothiophene with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,5-Dichlorothiophene and ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Salt Formation
The amine group readily undergoes acid-base reactions to form stable salts. Industrial processes commonly isolate the compound as its hydrochloride salt for improved stability .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Protonation | HCl (aqueous or gaseous) | This compound hydrochloride |
Catalytic Reductive Amination
Under hydrogenation conditions with transition metal catalysts, this amine may participate in C–N bond formation. Ruthenium-based catalysts (e.g., Ru-PNP pincer complexes) facilitate amine coupling reactions, as demonstrated in biomass-derived amination processes .
Catalyst System | Conditions | Reactants | Potential Product |
---|---|---|---|
Ru-PNP complex | 155–180°C, 5–200 bar H₂ | Ketones/Alcohols | Secondary amines via hydrogen-borrowing |
Nucleophilic Substitution on Thiophene
The chlorine atoms at positions 2 and 5 of the thiophene ring are susceptible to nucleophilic substitution under strongly basic conditions, though reactivity is reduced due to electron withdrawal by adjacent chlorine atoms.
Reagent | Conditions | Product |
---|---|---|
NaOH (aq) | Reflux, polar aprotic solvent | Thiophene derivatives with –OH or –OR groups |
R–NH₂ | Cu catalyst, 120–150°C | Aryl amines via Buchwald-Hartwig coupling |
Amine Functionalization
The primary amine undergoes typical reactions such as acylation and alkylation:
Acylation
Reagent | Conditions | Product |
---|---|---|
Acetyl chloride | Pyridine, 0–5°C | N-Acetyl derivative |
Benzoyl chloride | Room temperature, DMAP catalyst | N-Benzoylated compound |
Alkylation
Reagent | Conditions | Product |
---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated amine |
Ethyl bromoacetate | Et₃N, THF | N-Alkylated glycine ester |
Oxidation Reactions
The amine group can oxidize to nitro or nitroso compounds under strong oxidizing conditions:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄/H₂SO₄ | Acidic, 50°C | Nitroethane derivative |
m-CPBA | CH₂Cl₂, 25°C | N-Oxide |
Coordination Chemistry
The amine acts as a ligand in metal complexes, particularly with late transition metals. Such complexes are explored in catalytic applications:
Metal Salt | Ligand Ratio | Application |
---|---|---|
CuCl₂ | 1:2 (amine:Cu) | Electrocatalytic CO₂ reduction |
Pd(OAc)₂ | 1:1 | Cross-coupling reactions |
Bioconjugation
In medicinal chemistry, the amine is utilized for covalent bonding to biomolecules:
Target | Coupling Method | Application |
---|---|---|
Antibodies | NHS ester reaction | Antibody-drug conjugates |
Peptides | EDC/NHS chemistry | Targeted drug delivery systems |
Scientific Research Applications
1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
1-(2,5-Dichlorothiophen-3-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group.
2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine: This isomer has the ethylamine group attached at a different position on the thiophene ring.
(S)-1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine: This enantiomer has a specific stereochemistry, which may result in different biological activities.
Biological Activity
1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine, also known as 1-(2,5-dichlorothiophen-3-yl)ethanamine hydrochloride, is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
The compound has the following chemical properties:
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C6H7Cl2NS
- CAS Number : 2460755-27-3
- Purity : 95%
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound was tested against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HepG2 | 1.53 | High |
DU145 | 1.65 | Moderate |
MBA-MB-231 | 1.38 | High |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated a selectivity for cancer cells over normal human fibroblast cells, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of the compound indicates that modifications to the thiophene ring and the ethylamine side chain can significantly affect its biological activity. For instance, substituents on the thiophene ring can enhance cytotoxic effects, as seen with various derivatives tested in related studies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 18 µM |
S. aureus | 31 µM |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Case Studies
A case study conducted on a series of pyridine derivatives that included the dichlorothiophene moiety revealed significant anticancer properties. The study highlighted that compounds with more hydrophilic substituents exhibited enhanced activity against cancer cell lines. This aligns with findings regarding the dichlorothiophene derivatives .
Properties
Molecular Formula |
C6H7Cl2NS |
---|---|
Molecular Weight |
196.10 g/mol |
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C6H7Cl2NS/c1-3(9)4-2-5(7)10-6(4)8/h2-3H,9H2,1H3 |
InChI Key |
XQQBGSGXYCGPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(SC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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